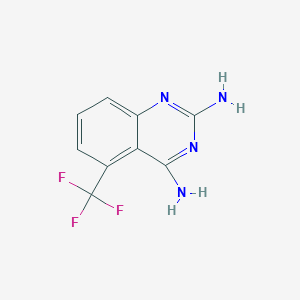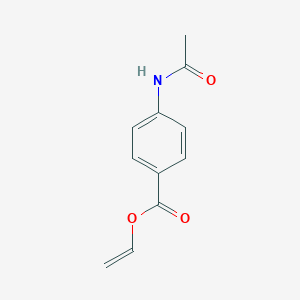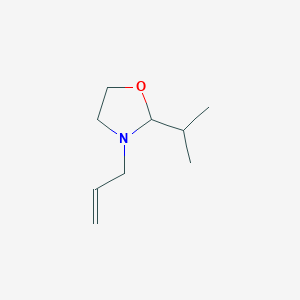
2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines. It has been widely used in scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine is not fully understood. However, it is believed to act as a chiral auxiliary by inducing stereochemical control in reactions. It may also act as a ligand in catalytic reactions by coordinating with metal catalysts.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine in lab experiments include its unique chemical properties, such as its ability to act as a chiral auxiliary and a ligand in catalytic reactions. It is also relatively easy to synthesize and has a high yield. However, the limitations of using 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine include its limited solubility in certain solvents and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the use of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine in scientific research. These include:
1. Development of new synthetic methods for 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine to improve yield and purity.
2. Exploration of new applications of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine in asymmetric synthesis and catalytic reactions.
3. Investigation of the mechanism of action of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine to gain a better understanding of its chemical properties.
4. Synthesis of new derivatives of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine to explore their potential biological activity.
5. Development of new analytical methods for the detection and quantification of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine in complex matrices.
Conclusion:
2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine is a unique chemical compound that has been widely used in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine in scientific research.
Synthesemethoden
The synthesis of 2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine involves the reaction between 2-methyl-2-propanol, propylene oxide, and ethylenediamine. The reaction is carried out under specific conditions, including the use of a catalyst and a specific temperature range. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine has been widely used in scientific research applications due to its unique chemical properties. It has been used as a chiral auxiliary in asymmetric synthesis, specifically in the synthesis of chiral amino acids. It has also been used as a ligand in catalytic reactions, such as the Suzuki-Miyaura coupling reaction. Additionally, it has been used as a building block in the synthesis of various biologically active compounds.
Eigenschaften
CAS-Nummer |
133920-08-8 |
|---|---|
Produktname |
2-Propan-2-yl-3-prop-2-enyl-1,3-oxazolidine |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-propan-2-yl-3-prop-2-enyl-1,3-oxazolidine |
InChI |
InChI=1S/C9H17NO/c1-4-5-10-6-7-11-9(10)8(2)3/h4,8-9H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
YTXZJAIROSXTQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1N(CCO1)CC=C |
Kanonische SMILES |
CC(C)C1N(CCO1)CC=C |
Synonyme |
Oxazolidine, 2-(1-methylethyl)-3-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



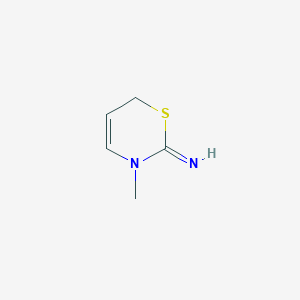
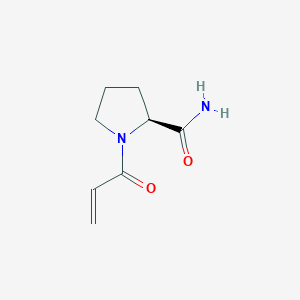
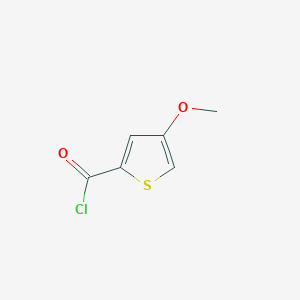
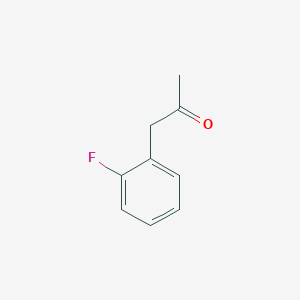
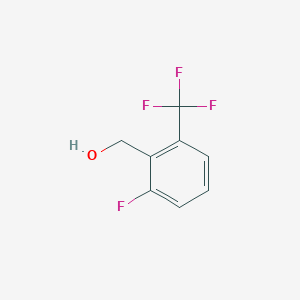
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
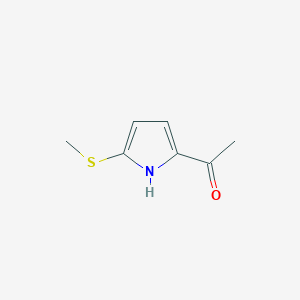
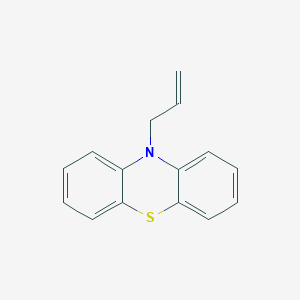

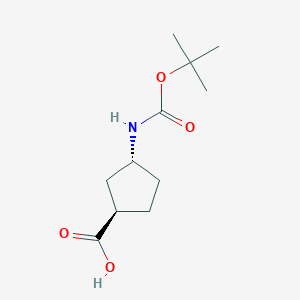
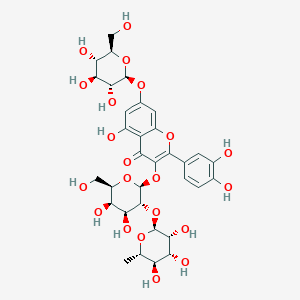
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
